molecular formula C16H10N2 B12521477 8-[(Pyridin-2-yl)ethynyl]quinoline CAS No. 655250-26-3

8-[(Pyridin-2-yl)ethynyl]quinoline

Cat. No.: B12521477
CAS No.: 655250-26-3
M. Wt: 230.26 g/mol
InChI Key: VZQQIWLHBUYCED-UHFFFAOYSA-N
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Description

8-[(Pyridin-2-yl)ethynyl]quinoline is a heterocyclic compound that features a quinoline core substituted with a pyridin-2-yl ethynyl group at the 8-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-[(Pyridin-2-yl)ethynyl]quinoline typically involves the Sonogashira coupling reaction. This reaction is carried out between 8-bromoquinoline and 2-ethynylpyridine in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Sonogashira coupling reaction remains a cornerstone for its synthesis. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of quinoline derivatives with various functional groups.

    Reduction: Reduction of this compound can yield hydrogenated derivatives, which may exhibit different chemical and physical properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation reactions typically use palladium on carbon as a catalyst.

    Substitution: Electrophilic substitution reactions often employ reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydrogenated quinoline derivatives.

Scientific Research Applications

8-[(Pyridin-2-yl)ethynyl]quinoline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of materials with unique electronic and photophysical properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 8-[(Pyridin-2-yl)ethynyl]quinoline varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. The ethynyl group can facilitate interactions with metal ions, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

  • 8-[(Pyridin-3-yl)ethynyl]quinoline
  • 8-[(Pyridin-4-yl)ethynyl]quinoline
  • 2-[(Pyridin-2-yl)ethynyl]quinoline

Comparison: 8-[(Pyridin-2-yl)ethynyl]quinoline is unique due to the position of the ethynyl group, which can significantly influence its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different binding affinities and selectivities towards various targets, making it a valuable molecule for specific applications.

Properties

CAS No.

655250-26-3

Molecular Formula

C16H10N2

Molecular Weight

230.26 g/mol

IUPAC Name

8-(2-pyridin-2-ylethynyl)quinoline

InChI

InChI=1S/C16H10N2/c1-2-11-17-15(8-1)10-9-14-6-3-5-13-7-4-12-18-16(13)14/h1-8,11-12H

InChI Key

VZQQIWLHBUYCED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C#CC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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